molecular formula C19H22N2O2 B4037761 1-(2-ethoxybenzoyl)-4-phenylpiperazine

1-(2-ethoxybenzoyl)-4-phenylpiperazine

Cat. No.: B4037761
M. Wt: 310.4 g/mol
InChI Key: MFASMMDMJVCWNY-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzoyl)-4-phenylpiperazine is a piperazine derivative featuring a 2-ethoxybenzoyl group at position 1 and a phenyl group at position 4 of the piperazine ring. Piperazine derivatives are widely explored for their versatility in drug design, with substituents influencing solubility, receptor affinity, and metabolic stability.

Properties

IUPAC Name

(2-ethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-23-18-11-7-6-10-17(18)19(22)21-14-12-20(13-15-21)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFASMMDMJVCWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(2-Ethoxybenzoyl)-4-Phenylpiperazine and Analogues

Compound Substituent at Position 1 Substituent at Position 4
This compound 2-ethoxybenzoyl Phenyl
1-(3-Nitrophenyl)-4-phenylpiperazine (4a) 3-nitrophenyl Phenyl
NSPP (4-nitrophenyl)sulfonyl Phenyl
1-Benzoyl-4-(4-nitrophenyl)piperazine Benzoyl 4-nitrophenyl
1-(2-Furoyl)-4-phenylpiperazine 2-furoyl Phenyl
1-(4-Bromobenzoyl)-4-phenylpiperazine 4-bromobenzoyl Phenyl
  • Electronic Effects: The 2-ethoxy group is electron-donating, contrasting with nitro (-NO₂) and sulfonyl (-SO₂) groups, which are electron-withdrawing.
  • Steric Effects : Bulky substituents like 4-bromobenzoyl may hinder receptor binding compared to smaller groups like ethoxybenzoyl .

Pharmacological Activity Profiles

Pharmacological activities vary widely depending on substituents (Table 2).

Table 2: Pharmacological Profiles of Selected Piperazine Derivatives

Compound Activity Findings Reference
NSPP Neuroprotective, anti-inflammatory Reduces radiation-induced neuroinflammation; improves survival in glioblastoma models
1-(2-Furoyl)-4-phenylpiperazine derivatives Antimicrobial, anticancer Exhibits broad-spectrum antibacterial, antifungal, and antitumor activities
D3R inhibitor (e.g., triazole derivatives) CNS targeting High affinity for dopamine D3 receptor; enhanced BBB permeability
1-(3-Nitrophenyl)-4-phenylpiperazine (4a) Synthetic intermediate Synthesized via microwave-assisted methods (65% yield)
  • Neuroprotection : NSPP mitigates cognitive decline post-radiotherapy by preserving neural stem cells and suppressing microglial activation .
  • Antimicrobial Activity : 2-Furoyl derivatives exhibit potent activity against pathogens like Staphylococcus aureus and Candida albicans .
  • CNS Targeting : Piperazines with lipophilic substituents (e.g., triazole groups) show improved BBB penetration, critical for treating neurological disorders .

Structural and Crystallographic Data

Crystallographic studies reveal how substituents influence molecular packing (Table 4).

Table 4: Crystallographic Parameters of Selected Piperazine Compounds

Compound Crystal System Space Group Z' Reference
1-Benzoyl-4-(4-nitrophenyl)piperazine Orthorhombic Pna2₁ 2
1-(4-Bromobenzoyl)-4-phenylpiperazine Monoclinic P2₁ 1
  • Packing Effects : The orthorhombic system of the benzoyl derivative accommodates nitro groups via π-π stacking, while the ethoxy group’s bulk may favor different intermolecular interactions .

Discussion of Research Findings

  • Substituent Impact : Electron-withdrawing groups (e.g., nitro) enhance stability but reduce bioavailability, whereas electron-donating groups (e.g., ethoxy) improve lipophilicity for CNS targeting .
  • Synthetic Flexibility : Microwave and reductive amination methods offer scalable routes for diverse piperazine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethoxybenzoyl)-4-phenylpiperazine
Reactant of Route 2
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1-(2-ethoxybenzoyl)-4-phenylpiperazine

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